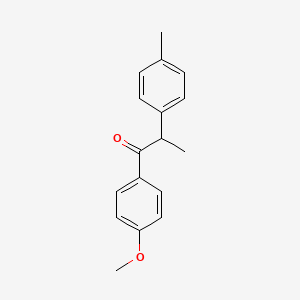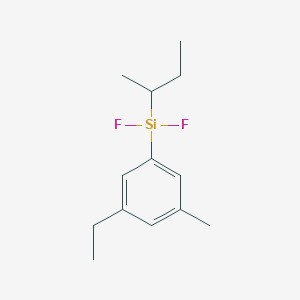
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-ethyl-5-methylphenyl group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with fluorinating agents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, followed by fluorination.
Industrial Production Methods
Industrial production of such organosilicon compounds often involves large-scale hydrosilylation and fluorination processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
化学反応の分析
Types of Reactions
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the transfer of functional groups, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(Butan-2-yl)(3-ethyl-5-methylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3-ethyl-5-methylphenyl)trimethylsilane: Contains trimethylsilyl groups instead of fluorine atoms.
(Butan-2-yl)(3-ethyl-5-methylphenyl)dimethylsilane: Contains dimethylsilyl groups instead of fluorine atoms.
Uniqueness
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or methylated counterparts.
特性
CAS番号 |
918446-96-5 |
|---|---|
分子式 |
C13H20F2Si |
分子量 |
242.38 g/mol |
IUPAC名 |
butan-2-yl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-5-11(4)16(14,15)13-8-10(3)7-12(6-2)9-13/h7-9,11H,5-6H2,1-4H3 |
InChIキー |
HFXMBRQUFCNDPK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)C)[Si](C(C)CC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


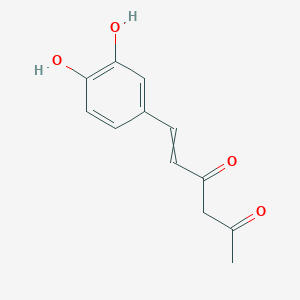
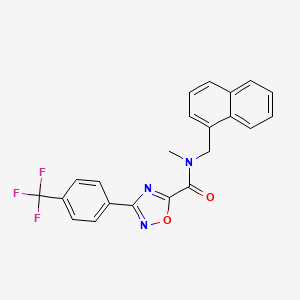
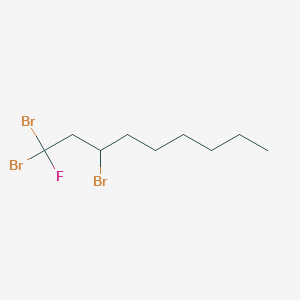
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
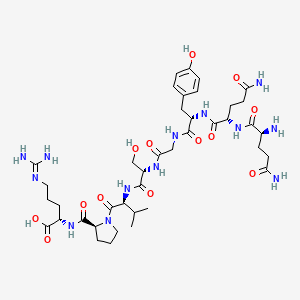


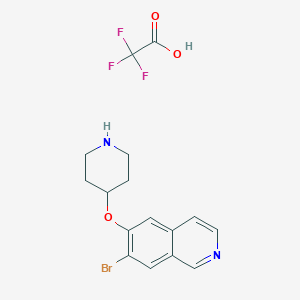
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
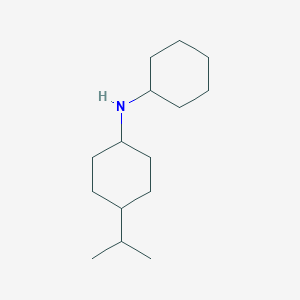
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
